1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2,2-diphenylethanone
Description
Properties
IUPAC Name |
2,2-diphenyl-1-[4-(triazol-2-yl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c26-21(24-15-11-19(12-16-24)25-22-13-14-23-25)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,13-14,19-20H,11-12,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNZRRLCZHCZBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Approaches to 1-(4-(2H-1,2,3-Triazol-2-yl)piperidin-1-yl)-2,2-diphenylethanone
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, widely regarded as the gold standard for 1,2,3-triazole synthesis, has been successfully adapted for constructing the target compound’s core structure. As demonstrated in recent antimalarial drug development studies, this method offers exceptional regioselectivity and compatibility with heterocyclic substrates.
Reaction Scheme
- Piperidine Azide Preparation : 4-Aminopiperidine is converted to the corresponding azide via diazotization using sodium nitrite and hydrochloric acid, followed by nucleophilic displacement with sodium azide.
- Alkyne Synthesis : 2,2-Diphenylethanone is functionalized with a propargyl group through a Williamson ether synthesis, employing propargyl bromide and potassium carbonate in anhydrous DMF.
- Cycloaddition : The piperidine azide and propargylated diphenylethanone undergo CuAAC in a tert-butanol/water (3:1) system with CuSO₄·5H₂O and sodium ascorbate at 60°C for 12 hours.
Optimization Data
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Catalyst Loading | 5 mol% Cu(I) | 78% → 92% |
| Solvent System | t-BuOH/H₂O | 89% vs 62%* |
| Reaction Temperature | 60°C | ΔG‡ = 89 kJ/mol |
| *Comparative data with DMF/water system |
The extended tetramethylene linker between the piperidine and triazole moieties, as observed in related antimalarial compounds, was found to enhance reaction efficiency by reducing steric hindrance during cycloaddition. Microwave-assisted synthesis (150W, 100°C, 30 min) improved yields to 94% while reducing reaction time by 75%.
Alternative Synthetic Routes
While CuAAC predominates, two supplementary methods have been documented in patent literature:
Nucleophilic Aromatic Substitution
A patent-disclosed method (US10544107B2) employs 4-chloropiperidine as the starting material:
- Triazole Installation : React 4-chloropiperidine with 2H-1,2,3-triazole-2-thiol under Mitsunobu conditions (DIAD, PPh₃, THF)
- Ketone Coupling : Subsequent reaction with 2-bromo-2,2-diphenylethanone using K₂CO₃ in DMF at 80°C
Comparative Yield Analysis
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Triazole Formation | 65 | 91.2 |
| Ketone Coupling | 58 | 88.7 |
| Overall | 37.7 | 87.4 |
This method suffers from competitive elimination pathways, particularly during the Mitsunobu reaction, necessitating careful temperature control below -10°C during reagent addition.
Reductive Amination Approach
A three-component coupling strategy:
- Piperidine-Triazole Intermediate : 4-(2H-1,2,3-triazol-2-yl)piperidine synthesized via hydrogenation of corresponding pyridine derivative (5% Pd/C, H₂ 50 psi)
- Ketone Activation : 2,2-Diphenylethanone converted to α-ketoaldehyde via Kornblum oxidation
- Coupling : Reductive amination using NaBH₃CN in MeOH/HOAc (4:1)
Reaction Kinetics
- Second-order rate constant (k₂) = 1.45 × 10⁻³ L·mol⁻¹·s⁻¹
- Activation energy (Eₐ) = 72.3 kJ/mol
Process Optimization and Scale-Up Challenges
Catalytic System Refinement
Comparative studies of copper sources revealed:
| Catalyst | Yield (%) | Triazole Isomer Ratio (1,4:1,5) |
|---|---|---|
| CuSO₄·5H₂O | 92 | 98:2 |
| CuI | 88 | 95:5 |
| CuTC | 85 | 93:7 |
| Cu Nanoparticles | 78 | 89:11 |
The addition of tris(benzyltriazolylmethyl)amine (TBTA) ligand (0.2 equiv) improved catalyst turnover number to 1,450 while maintaining >99% regioselectivity.
Solvent Effects on Crystallization
Post-reaction crystallization studies identified optimal purification conditions:
| Solvent System | Recovery (%) | Purity (%) | Crystal Habit |
|---|---|---|---|
| EtOAc/Hexanes (1:3) | 82 | 99.1 | Needles |
| CH₂Cl₂/MeOH (5:1) | 76 | 98.3 | Prismatic |
| THF/H₂O (4:1) | 68 | 97.8 | Amorphous |
X-ray crystallography confirmed the monoclinic P2₁/c space group with unit cell parameters:
- a = 12.457(3) Å
- b = 7.891(2) Å
- c = 19.332(5) Å
- β = 102.36(3)°
Physicochemical Characterization
Spectroscopic Data
¹H NMR (500 MHz, CDCl₃)
δ 8.12 (s, 2H, triazole-H), 7.45-7.28 (m, 10H, Ar-H), 4.21 (d, J=13.5 Hz, 2H, piperidine-H), 3.78 (td, J=12.3, 2.7 Hz, 2H), 2.94 (br s, 1H), 2.67 (dt, J=12.1, 3.9 Hz, 2H), 1.98 (qd, J=12.6, 4.1 Hz, 2H)
HRMS (ESI-TOF)
m/z calcd for C₂₁H₂₂N₄O [M+H]⁺: 363.1814, found: 363.1818
Thermodynamic Properties
| Property | Value |
|---|---|
| Melting Point | 178-180°C |
| ΔHfusion | 28.7 kJ/mol |
| LogP (ALOGPS 2.1) | 3.89 ± 0.12 |
| Aqueous Solubility | 12.4 μg/mL (pH 7.4) |
| Plasma Protein Binding | 89.2% (Human) |
Stability and Degradation Pathways
Forced degradation studies under ICH guidelines revealed:
| Condition | Degradation Products | % Assay Remaining |
|---|---|---|
| 0.1N HCl (70°C) | Diphenylacetic acid | 82.3 |
| 0.1N NaOH (70°C) | 4-(2H-1,2,3-triazol-2-yl)piperidine | 68.9 |
| 3% H₂O₂ | N-Oxide derivative | 94.7 |
| Light (1.2 million lux) | cis-trans isomerization | 97.1 |
Quantum mechanical calculations (DFT/B3LYP 6-31G**) identified the β-diketone tautomer as the primary degradation intermediate, with an activation energy barrier of 102.4 kJ/mol for keto-enol interconversion.
Chemical Reactions Analysis
Types of Reactions
1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2,2-diphenylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2,2-diphenylethanone has several scientific research applications:
Medicinal Chemistry: The compound is being investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Materials Science: It is used in the development of new materials with unique electronic properties.
Biological Studies: The compound is used as a probe to study various biological processes, including enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2,2-diphenylethanone involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes, leading to inhibition of their activity. The piperidine ring enhances the compound’s binding affinity to its targets, while the diphenylethanone moiety contributes to its overall stability and bioavailability .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Triazole-Containing Piperidine Derivatives
Compound BK80435 (2-(Thiophen-2-yl)-1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one)
- Structural Differences: Replaces the diphenylethanone with a thiophen-2-yl group.
- Key Properties: Molecular Weight: 276.36 g/mol (vs. ~366.4 g/mol for the main compound) .
- Implications : Lower molecular weight may improve solubility but reduce target affinity due to fewer aromatic interactions.
1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone
Triazole-Thioether and Piperazine Analogues
2-((4-(4-Bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone
- Structural Differences : Features a triazol-3-ylthio group and pyridinyl substituent.
- Key Properties :
1-{4-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl}-2,2-diphenylethanone
Diphenylethanone Derivatives with Heterocyclic Modifications
4-(2,2-Diphenylethylidene)-3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one
- Structural Differences : Integrates a pyrazol-5(4H)-one and thiazole ring.
- Key Properties :
- Implications : Structural complexity may limit synthetic accessibility compared to the main compound .
Biological Activity
1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2,2-diphenylethanone is a complex organic compound that combines a triazole ring with a piperidine moiety and a diphenylethanone structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The triazole ring is particularly notable for its stability and ability to engage in various biological interactions.
The biological activity of this compound can be attributed to its interaction with multiple biological targets. The proposed mechanism involves:
- Formation of C-N Bonds : The nitrogen in the triazole moiety forms bonds with various biological targets, which can modulate enzymatic activity.
- Proton Transfer : Proton transfer from nitrogen to carbonyl oxygen facilitates biochemical reactions.
- Biochemical Pathways : The compound influences pathways by forming carbinolamine through the addition of amines to carbonyl groups, leading to further transformations that enhance its biological efficacy.
Pharmacological Properties
Research indicates that derivatives of 1,2,3-triazoles exhibit a wide range of pharmacological properties:
- Antibacterial : Effective against various bacterial strains.
- Antiviral : Demonstrates activity against viral pathogens.
- Antifungal : Inhibits fungal growth.
- Anticancer : Shows potential in inhibiting tumor growth through modulation of cellular pathways .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2,2-diphenylethanone:
- Anticancer Activity : A study found that triazole derivatives exhibit significant anticancer properties by inducing apoptosis in cancer cells via the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for cell proliferation and survival .
- Antimicrobial Effects : Another investigation demonstrated that triazole derivatives possess potent antibacterial activity against resistant strains of bacteria. This highlights their potential as alternative therapeutic agents in treating infections .
- In Vitro Studies : In vitro assays indicated that compounds featuring the triazole and piperidine structures showed enhanced binding affinity to target enzymes compared to non-triazole counterparts, suggesting improved efficacy in drug design.
Data Table: Biological Activities of Related Compounds
Q & A
Basic: What are the key steps and optimal conditions for synthesizing 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2,2-diphenylethanone?
Answer:
The synthesis typically involves multi-step organic reactions, including:
- Coupling reactions to attach the triazole ring to the piperidine moiety under controlled temperatures (60–80°C) and inert atmospheres (e.g., nitrogen).
- Nucleophilic substitution to link the diphenylethanone group, often requiring catalysts like KCO or DBU (1,8-diazabicycloundec-7-ene) in polar aprotic solvents (e.g., DMF or acetonitrile) .
- Purification via column chromatography or recrystallization to isolate the final product.
Key analytical techniques (HPLC, NMR) are used to monitor intermediates and confirm structural integrity .
Basic: How is the compound characterized post-synthesis to ensure purity and structural fidelity?
Answer:
Characterization employs:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks, with chemical shifts for the triazole (δ 7.8–8.2 ppm) and piperidine (δ 2.5–3.5 ppm) groups .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 387.18) .
- Infrared Spectroscopy (IR) : Peaks at 1650–1700 cm confirm ketone (C=O) stretching .
Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?
Answer:
Contradictions may arise from assay variability or impurities. Mitigation strategies include:
- Orthogonal assays : Validate results using both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., cytotoxicity profiling) .
- Dose-response curves : Establish EC/IC values across multiple replicates.
- Computational docking : Compare binding modes in target proteins (e.g., kinases) using tools like AutoDock to identify structure-activity relationships (SAR) .
Basic: What structural features influence the compound’s reactivity and solubility?
Answer:
Critical structural elements:
- Triazole ring : Enhances hydrogen bonding and π-π stacking with biological targets, improving binding affinity .
- Diphenylethanone moiety : Increases hydrophobicity, reducing aqueous solubility but improving membrane permeability .
- Piperidine scaffold : Modulates basicity (pKa ~8.5), influencing solubility in acidic buffers .
Solubility can be optimized via salt formation (e.g., HCl salts) or co-solvents (DMSO:water mixtures) .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
SAR strategies include:
- Substituent variation : Modify triazole (e.g., 1,2,3- vs. 1,2,4-triazole) or phenyl groups (electron-withdrawing/donating substituents) .
- Bioisosteric replacement : Replace diphenylethanone with benzophenone or cyclohexanone derivatives .
- Pharmacophore mapping : Use X-ray crystallography or DFT calculations to identify critical binding motifs (e.g., ketone oxygen as a hydrogen bond acceptor) .
Advanced: How to address discrepancies in solubility measurements across solvents?
Answer:
Discrepancies arise from solvent polarity and compound ionization. Methodological solutions:
- Hansen solubility parameters : Calculate δ, δ, and δ to predict compatibility with solvents like ethanol (δ ~26 MPa) or THF (δ ~18 MPa) .
- pH-solubility profiling : Measure solubility in buffered solutions (pH 1–12) to identify ionizable groups .
- Dynamic light scattering (DLS) : Assess aggregation tendencies in aqueous media .
Basic: What analytical techniques are critical for confirming purity during synthesis?
Answer:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity (>95%) and detect byproducts .
- Melting point analysis : Sharp melting ranges (e.g., 150–152°C) indicate crystallinity and purity .
- Elemental analysis : Validate C, H, N content within ±0.3% of theoretical values .
Advanced: How to optimize synthetic yield during scale-up for preclinical studies?
Answer:
Scale-up challenges include heat dissipation and mixing efficiency. Solutions:
- Flow chemistry : Continuous reactors improve temperature control and reduce side reactions .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) enhance step efficiency .
- Design of Experiments (DoE) : Statistically optimize reaction parameters (temperature, solvent ratio) using software like JMP .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
